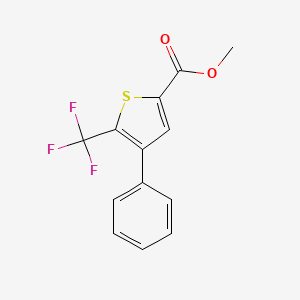

Methyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related thiophene derivatives often involves the use of substituted thiophenes or thieno[3,4-b]thiophenes as starting materials. For example, the synthesis of trifluoromethylated thieno[3,4-b]thiophene-2-ethyl carboxylate involves the incorporation of a trifluoromethyl group, which is known to have pronounced steric and electronic effects on the resulting polymers . Similarly, the synthesis of various substituted thiophene carboxylates, such as the 3-substituted methyl 4,6-dihydrothieno[3,4-b]thiophene-carboxylate 5,5-dioxides, is described as a facile process, indicating that the synthesis of methyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate could potentially be achieved through analogous methods .

Molecular Structure Analysis

The molecular structure of thiophene derivatives is often confirmed using techniques such as X-ray diffraction, as seen in the synthesis of 4-phenyl-1,3,4,4H-thiadiazin-5(6H)-one . The presence of substituents like the trifluoromethyl group can significantly alter the optical and electrochemical properties of the compounds due to changes in the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) levels . The molecular structure and stability of these compounds can also be analyzed using methods like natural bond orbital (NBO) analysis .

Chemical Reactions Analysis

Thiophene derivatives participate in various chemical reactions, which can be used to further modify their structure or to synthesize other compounds. For instance, methyl 3-hydroxythiophene-2-carboxylate can undergo halogenation and subsequent reactions with alcohols to yield different products . The reactivity of the thiophene moiety can be exploited in nucleophilic substitution reactions, as demonstrated by the synthesis of methyl 3-(3,6-diaryl-1,2,4-triazin-5-ylamino)thiophen-2-carboxylates .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. The introduction of electron-withdrawing groups like the trifluoromethyl group can lead to lower HOMO and LUMO levels, affecting the optical and electrochemical properties . The presence of such groups can also induce steric hindrance, influencing the planarity and conjugation of the molecule . The vibrational wavenumbers, geometrical parameters, and hyperpolarizability of these compounds can be calculated using computational methods such as Hartree-Fock (HF) and density functional theory (DFT) . Additionally, the thermal and photoluminescent properties of thiophene derivatives can be studied to understand their potential applications in materials science 10.

科学研究应用

Organic Synthesis

- Field : Organic Synthesis

- Application : This compound serves as a valuable building block for crafting more intricate molecules .

- Method of Application : While the exact methods of application can vary depending on the specific synthesis being performed, this compound is generally used in reactions that take advantage of its unique chemical structure, incorporating a trifluoromethyl group linked to a thiophene ring .

- Results : The use of this compound in organic synthesis can lead to the creation of a wide variety of complex molecules. The exact results can vary greatly depending on the specific reactions being performed .

Material Science

- Field : Material Science

- Application : In material science, it acts as a precursor for synthesizing polymers and other advanced materials .

- Method of Application : Again, the exact methods can vary greatly depending on the specific materials being synthesized. Generally, this compound would be used in reactions that take advantage of its unique chemical structure .

- Results : The use of this compound in material science can lead to the creation of a wide variety of advanced materials, including polymers .

Biological Research

- Field : Biological Research

- Application : Thiophene-based analogs, such as Methyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate, have been studied by a growing number of scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

- Method of Application : The exact methods of application can vary greatly depending on the specific biological research being conducted. Generally, this compound would be used in reactions that take advantage of its unique chemical structure .

- Results : The use of this compound in biological research can lead to the creation of a wide variety of advanced compounds with a variety of biological effects .

Central Inflammation Regulation

- Field : Medical Research

- Application : It can play an important role in the regulation of central inflammation and can also be used to control brain inflammation process .

- Method of Application : The exact methods of application can vary greatly depending on the specific medical research being conducted. Generally, this compound would be used in reactions that take advantage of its unique chemical structure .

- Results : The use of this compound in medical research can lead to the creation of a wide variety of advanced compounds with a variety of medical effects .

Organic Semiconductors

- Field : Material Science

- Application : Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .

- Method of Application : The exact methods can vary greatly depending on the specific materials being synthesized. Generally, this compound would be used in reactions that take advantage of its unique chemical structure .

- Results : The use of this compound in material science can lead to the creation of a wide variety of advanced materials, including organic semiconductors .

Organic Light-Emitting Diodes (OLEDs)

- Field : Material Science

- Application : It is used in the fabrication of organic light-emitting diodes (OLEDs) .

- Method of Application : The exact methods can vary greatly depending on the specific OLEDs being fabricated. Generally, this compound would be used in reactions that take advantage of its unique chemical structure .

- Results : The use of this compound in material science can lead to the creation of a wide variety of advanced materials, including OLEDs .

属性

IUPAC Name |

methyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F3O2S/c1-18-12(17)10-7-9(8-5-3-2-4-6-8)11(19-10)13(14,15)16/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDMSDMSSVFMCKQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(S1)C(F)(F)F)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10381796 |

Source

|

| Record name | methyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate | |

CAS RN |

237385-98-7 |

Source

|

| Record name | methyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-[2-(3,5-dichloroanilino)vinyl]-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B1303927.png)

![N-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]-3-(methylsulfanyl)aniline](/img/structure/B1303928.png)

![Methyl 4-{2-[(tert-butylsulfonyl)(cyano)methylene]hydrazino}benzenecarboxylate](/img/structure/B1303932.png)

![2-(Tert-butylsulfonyl)-2-[2-(3,4-dichlorophenyl)hydrazono]acetonitrile](/img/structure/B1303937.png)

![1-[2-(2-Furyl)-2-oxoethyl]pyridinium iodide](/img/structure/B1303970.png)

![3-[(3,4-Dichlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid](/img/structure/B1303980.png)

![5-[3,5-Bis(trifluoromethyl)phenyl]-3-(chloromethyl)-1,2,4-oxadiazole](/img/structure/B1303986.png)